Butyltin tris(2-ethylhexanoate)

Description

Properties

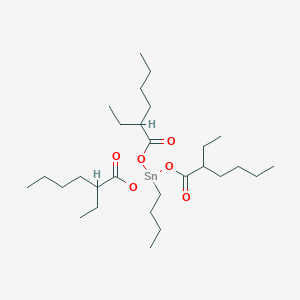

IUPAC Name |

[butyl-bis(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.C4H9.Sn/c3*1-3-5-6-7(4-2)8(9)10;1-3-4-2;/h3*7H,3-6H2,1-2H3,(H,9,10);1,3-4H2,2H3;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKORIDPEBYOFR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O[Sn](CCCC)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23850-94-4 | |

| Record name | Butyltin tris(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23850-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023850944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyltris[(2-ethyl-1-oxohexyl)oxy]stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Butyltin tris(2-ethylhexanoate) synthesis and characterization

An In-depth Technical Guide to Butyltin tris(2-ethylhexanoate): Synthesis, Characterization, and Application Insights

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Butyltin tris(2-ethylhexanoate), a key organotin compound, serves as a highly efficient catalyst in numerous industrial polymerization processes.[1] Its efficacy in promoting esterification, transesterification, and polycondensation reactions makes it indispensable in the manufacturing of polyesters, polyurethanes, and other polymers.[1][2] This guide provides a comprehensive technical overview intended for researchers and drug development professionals. It details a robust synthesis protocol, explains the underlying reaction mechanisms, and outlines a multi-technique approach for the thorough characterization of the final product. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring both accuracy and reproducibility.

Introduction: Properties and Industrial Significance

Butyltin tris(2-ethylhexanoate) (CAS No: 23850-94-4; Formula: C₂₈H₅₄O₆Sn) is a pale-yellow liquid characterized by its high solubility in organic solvents and insolubility in water.[1][3] Its primary utility lies in its function as a Lewis acid catalyst, demonstrating excellent activity at temperatures between 80 and 150 °C.[1] This property allows it to significantly reduce reaction times or lower the required temperature for various chemical processes.[1]

Key Applications Include:

-

Polyester Resins: It is widely used in the production of saturated and unsaturated polyester resins for applications like powder coatings and coil coatings. A significant advantage is that it can remain in the final product at concentrations up to 0.2% without adversely affecting its properties, eliminating the need for additional filtration steps.[1][4]

-

Polyurethanes: The compound catalyzes the formation of urethanes, finding use in adhesives, sealants, and both flexible and rigid polyurethane foams.[1][5]

-

Plasticizers: It serves as a process additive and catalyst in the synthesis of plasticizers such as dioctyl phthalates.[1]

-

Food Contact Materials: Certain products containing Butyltin tris(2-ethylhexanoate) are approved for food-grade applications, where it is used as a catalyst for cross-linked polyester resins that come into contact with food.[1][4]

This document will now proceed to detail the synthesis and comprehensive characterization of this industrially vital organometallic compound.

Synthesis of Butyltin tris(2-ethylhexanoate)

The synthesis of organotin carboxylates like Butyltin tris(2-ethylhexanoate) is most commonly achieved through the direct esterification of an organotin oxide with the corresponding carboxylic acid.[2] This pathway is efficient and yields the desired product with high purity after the removal of the water byproduct.

Theoretical Background and Reaction Mechanism

The reaction proceeds via a Lewis acid-catalyzed esterification. The tin atom in the precursor, monobutyltin oxide (or its hydrated form, butylstannoic acid), acts as an electrophilic center. It coordinates with the carbonyl oxygen of 2-ethylhexanoic acid, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This activation facilitates the formation of the ester linkage and the subsequent elimination of water. The reaction is driven to completion by the continuous removal of water from the reaction medium, typically using a Dean-Stark apparatus.

The proposed catalytic mechanism is illustrated in the diagram below.

Caption: Proposed mechanism for the synthesis of Butyltin tris(2-ethylhexanoate).

Key Starting Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| Monobutyltin Oxide | 2273-43-0 | C₄H₁₀OSn | Also known as Butylstannoic Acid. Precursor for the tin center. |

| 2-Ethylhexanoic Acid | 149-57-5 | C₈H₁₆O₂ | Carboxylate ligand source. Use in slight excess to ensure complete reaction. |

| Toluene | 108-88-3 | C₇H₈ | Anhydrous grade. Serves as the reaction solvent and azeotroping agent for water removal. |

| Nitrogen (N₂) | 7727-37-9 | N₂ | High purity. Used to maintain an inert atmosphere, preventing oxidation and side reactions. |

Detailed Experimental Protocol

Objective: To synthesize Butyltin tris(2-ethylhexanoate) via direct esterification.

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Nitrogen inlet/outlet

Procedure:

-

Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent premature hydrolysis.

-

Charging Reagents: To the three-neck flask, add monobutyltin oxide (1.0 eq) and toluene (approx. 200 mL per mole of oxide). Begin stirring to form a suspension.

-

Acid Addition: Slowly add 2-ethylhexanoic acid (3.1 eq) to the flask. A slight excess of the acid is used to drive the reaction towards completion.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as it forms an azeotrope with toluene.

-

Monitoring: Continue the reaction until the theoretical amount of water has been collected and the reaction mixture becomes a clear, homogeneous solution. This typically takes 4-6 hours.

-

Completion: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under the nitrogen atmosphere.

Reaction Work-up and Purification

The primary advantage of this synthesis route is the high purity of the crude product.

-

Solvent Removal: The toluene solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The resulting pale-yellow, viscous liquid is Butyltin tris(2-ethylhexanoate). For most catalytic applications, further purification is not necessary.[1] If required, filtration through a bed of celite can remove any minor inorganic tin impurities.

Physicochemical Properties

The key physical and chemical properties of Butyltin tris(2-ethylhexanoate) are summarized below.

| Property | Value | Reference(s) |

| Appearance | Pale Yellow Liquid | [1][3] |

| Molecular Formula | C₂₈H₅₄O₆Sn | [3][6] |

| Molecular Weight | 605.43 g/mol | [3][7] |

| Density | 1.105 g/mL at 25 °C | [7] |

| Boiling Point | >228 °C | [3] |

| Melting Point | -33 °C | [3] |

| Flash Point | 113 °C (closed cup) | [3][7] |

| Solubility | Insoluble in water; highly soluble in organic solvents | [1][3] |

| Refractive Index | n20/D 1.465 | [7] |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized Butyltin tris(2-ethylhexanoate). The following workflow provides a comprehensive characterization.

Sources

- 1. BNT Chemicals | Butyltin tris (2-Ethylhexanoate) [bnt-chemicals.com]

- 2. gelest.com [gelest.com]

- 3. Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS [mubychem.com]

- 4. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Butyltin tris-(2-ethylhexanoate) | C28H54O6Sn | CID 21881400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 三(2-乙基己酸)丁基锡 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Butyltin tris(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Catalyst

Butyltin tris(2-ethylhexanoate), with the CAS number 23850-94-4, is an organotin compound that is most widely recognized for its catalytic activity in various industrial polymerization processes. To the materials scientist, it is a crucial component in the synthesis of polyesters, polyurethanes, and other polymers. However, for the researcher, scientist, and drug development professional, a deeper understanding of its chemical properties, mechanism of action, and biological interactions is paramount. This guide provides a comprehensive technical overview of Butyltin tris(2-ethylhexanoate), moving beyond its surface-level applications to explore its synthesis, catalytic mechanisms, analytical characterization, toxicological profile, and potential relevance in the broader context of medicinal chemistry and drug development.

Physicochemical Properties: A Foundation for Application

Butyltin tris(2-ethylhexanoate) is a viscous, pale-yellow liquid. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 23850-94-4 |

| Molecular Formula | C28H54O6Sn |

| Molecular Weight | 605.43 g/mol |

| Appearance | Pale-yellow liquid |

| Solubility | Highly soluble in organic solvents |

Synthesis of Butyltin tris(2-ethylhexanoate): A Methodological Overview

The synthesis of Butyltin tris(2-ethylhexanoate) typically involves the reaction of a monobutyltin precursor with 2-ethylhexanoic acid. A common industrial method utilizes monobutyltin trichloride as the starting material. The process can be generally described in the following steps[1]:

-

Reaction Setup: An appropriate amount of water is added to a reaction vessel equipped with a stirrer.

-

Addition of Reactants: Monobutyltin trichloride is added to the water with stirring, followed by the addition of 2-ethylhexanoic acid.

-

Neutralization: An alkaline agent is slowly added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction, controlling the pH to a range of 4.5-5.5.

-

Reaction Completion: The mixture is allowed to react for a set period, typically around 3 hours, at a controlled temperature.

-

Phase Separation and Purification: After the reaction is complete, the mixture is allowed to stand, leading to phase separation. The organic phase containing the product is then isolated, heated under vacuum to remove any residual volatiles, and filtered to yield the final Butyltin tris(2-ethylhexanoate) product.

Caption: A simplified workflow for the synthesis of Butyltin tris(2-ethylhexanoate).

Catalytic Mechanism of Action: The Role of the Tin Center

The primary industrial application of Butyltin tris(2-ethylhexanoate) is as a catalyst for esterification, transesterification, and polycondensation reactions.[2][3] Its catalytic activity stems from the Lewis acidic nature of the tin(IV) center.

The proposed mechanism for esterification involves the coordination of the carbonyl oxygen of the carboxylic acid to the electron-deficient tin atom. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The subsequent steps involve proton transfer and the elimination of water to form the ester and regenerate the catalyst.

Sources

- 1. CN104804034A - Preparation method of butyltin tris(2-ethylhexanoate) catalyst - Google Patents [patents.google.com]

- 2. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BNT Chemicals | Butyltin tris (2-Ethylhexanoate) [bnt-chemicals.com]

A Comprehensive Technical Guide to the Solubility of Butyltin tris(2-ethylhexanoate) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Butyltin tris(2-ethylhexanoate), an organotin compound with significant applications as a catalyst and stabilizer in various industrial processes. Understanding its solubility profile is critical for optimizing reaction conditions, formulation development, and ensuring process efficiency. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive resource for laboratory and development settings. We will explore the molecular characteristics governing its solubility, present qualitative solubility data across a spectrum of organic solvent classes, and provide a detailed, self-validating experimental protocol for determining its solubility in specific solvents of interest.

Introduction: Understanding Butyltin tris(2-ethylhexanoate)

Butyltin tris(2-ethylhexanoate) (CAS No. 23850-94-4) is a pale-yellow, viscous liquid belonging to the organotin carboxylate family.[1][2] Its molecular structure consists of a central tin atom bonded to a single butyl group and three 2-ethylhexanoate ligands.[3] This unique configuration, featuring a combination of a relatively short alkyl chain and bulky, branched carboxylate esters, dictates its physicochemical properties, including its solubility.

Organotin compounds, in general, exhibit a high affinity for fats and organic solvents. The hydrophobicity of these compounds tends to increase with the number and length of the alkyl chains attached to the tin atom. In the case of Butyltin tris(2-ethylhexanoate), the three large, nonpolar 2-ethylhexanoate groups are the dominant feature of the molecule, rendering it highly lipophilic and, consequently, readily soluble in a wide array of organic solvents while being practically insoluble in water.[1][4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of Butyltin tris(2-ethylhexanoate). This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure Analysis of Butyltin tris(2-ethylhexanoate):

-

Nonpolar Characteristics: The molecule is dominated by the three long, branched alkyl chains of the 2-ethylhexanoate groups and the butyl group. These hydrocarbon regions are nonpolar and will readily interact with nonpolar solvent molecules via van der Waals forces.

-

Polar Characteristics: The ester functional groups (-COO-) introduce some polarity to the molecule. However, the steric hindrance from the bulky 2-ethyl groups and the overall large nonpolar surface area significantly diminish the influence of these polar moieties on the molecule's overall solubility behavior.

-

Central Tin Atom: The tin atom, being a metal, introduces a degree of Lewis acidity, but its contribution to the overall polarity and solubility in the context of the large organic ligands is limited.

Based on this structural analysis, Butyltin tris(2-ethylhexanoate) is classified as a predominantly nonpolar to weakly polar compound. Therefore, it is expected to exhibit high solubility in nonpolar and moderately polar aprotic solvents and lower solubility in highly polar and protic solvents.

Qualitative Solubility Profile

While specific quantitative solubility data for Butyltin tris(2-ethylhexanoate) in a wide range of organic solvents is not extensively published, its general solubility is described as high in most organic solvents.[1][2] Based on its molecular structure and the principles of solubility, a qualitative solubility profile can be predicted and is generally observed in practice.

| Solvent Class | Representative Solvents | Predicted Solubility of Butyltin tris(2-ethylhexanoate) | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | Highly Soluble / Miscible | The nonpolar nature of both the solute and the solvent allows for strong van der Waals interactions, leading to favorable mixing. |

| Moderately Polar Aprotic Solvents | Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Highly Soluble / Miscible | The moderate polarity of these solvents is compatible with the ester groups of the solute, while their overall character remains suitable for solvating the large nonpolar portions of the molecule. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Soluble to Moderately Soluble | The increased polarity of these solvents may lead to slightly less favorable interactions with the nonpolar alkyl chains of the solute compared to less polar solvents. However, solubility is still expected to be significant. |

| Polar Protic Solvents | Methanol, Ethanol | Moderately to Sparingly Soluble | The strong hydrogen bonding network of protic solvents like alcohols is not easily disrupted by the largely nonpolar solute. The energy required to break the solvent-solvent interactions is not fully compensated by the solute-solvent interactions. |

| Highly Polar Solvents | Water | Insoluble / Immiscible [1][4] | The vast difference in polarity and the inability of the large, nonpolar solute to effectively interact with the highly structured hydrogen-bonded network of water results in immiscibility. |

Note: This table provides a general guideline. Actual solubility can be influenced by temperature and the presence of impurities.

Experimental Determination of Solubility: A Practical Protocol

Given the limited availability of specific quantitative data, an experimental determination of solubility is often necessary for specific applications. The following protocol provides a straightforward and reliable method for qualitatively and semi-quantitatively assessing the solubility of Butyltin tris(2-ethylhexanoate) in a chosen organic solvent.

Objective

To determine the qualitative and semi-quantitative solubility of Butyltin tris(2-ethylhexanoate) in a selected organic solvent at a specified temperature (e.g., ambient laboratory temperature).

Materials and Equipment

-

Butyltin tris(2-ethylhexanoate) (of known purity)

-

Selected organic solvent(s) (reagent grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Calibrated positive displacement pipettes or analytical balance

-

Vortex mixer

-

Constant temperature bath or shaker (optional, for precise temperature control)

-

Visual inspection apparatus (e.g., a well-lit area with a dark background)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Butyltin tris(2-ethylhexanoate).

Step-by-Step Protocol

-

Preparation:

-

Select the organic solvent(s) of interest.

-

Allow the Butyltin tris(2-ethylhexanoate) and the solvent(s) to equilibrate to the desired experimental temperature (e.g., ambient room temperature, 20-25°C).

-

-

Procedure for Qualitative Assessment (Miscibility):

-

Add 1 mL of the selected solvent to a clean, dry glass vial.

-

Add 1 mL of Butyltin tris(2-ethylhexanoate) to the same vial.

-

Securely cap the vial and vortex vigorously for 30-60 seconds.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct liquid layers are present.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate completely.

-

-

-

Procedure for Semi-Quantitative Assessment:

-

Accurately add a known volume (e.g., 2.0 mL) of the solvent to a glass vial.

-

Using a calibrated pipette or by mass on an analytical balance, add a small, known amount of Butyltin tris(2-ethylhexanoate) (e.g., 0.1 mL or 100 mg) to the solvent.

-

Cap the vial and vortex until the solute is completely dissolved.

-

Continue adding small, known increments of Butyltin tris(2-ethylhexanoate), vortexing thoroughly after each addition.

-

The saturation point is reached when a small amount of the added Butyltin tris(2-ethylhexanoate) no longer dissolves, and the solution remains persistently cloudy or a second phase appears even after vigorous mixing and a period of settling.

-

Record the total amount of Butyltin tris(2-ethylhexanoate) added to reach the saturation point.

-

-

Data Analysis and Reporting:

-

For the qualitative assessment, report the results as "miscible," "partially miscible," or "immiscible."

-

For the semi-quantitative assessment, calculate the approximate solubility in terms of volume/volume percent (v/v %), weight/volume percent (w/v %), or g/100 mL.

-

Self-Validating System and Trustworthiness

This protocol incorporates a self-validating approach through the incremental addition of the solute. The observation of a clear, homogeneous solution after each addition confirms that the solute is below its solubility limit. The first appearance of a persistent second phase or cloudiness provides a clear and reproducible endpoint for determining the saturation point. For enhanced accuracy, the experiment should be performed in triplicate.

Causality of Experimental Choices

-

Vigorous Mixing: The use of a vortex mixer is crucial to overcome any kinetic barriers to dissolution and to ensure that the system reaches equilibrium as quickly as possible.

-

Visual Inspection: Visual inspection against a contrasting background is a simple yet effective method for determining the presence of undissolved solute or a second phase, especially for a liquid-in-liquid system.

-

Incremental Addition: This approach allows for a more accurate determination of the saturation point compared to adding a single large excess of the solute.

-

Temperature Control: Maintaining a constant temperature is important as solubility is temperature-dependent. For highly precise measurements, a constant temperature bath is recommended.

Conclusion

Butyltin tris(2-ethylhexanoate) is a predominantly nonpolar organotin compound that exhibits high solubility in a wide range of nonpolar and moderately polar aprotic organic solvents. Its solubility decreases in more polar and protic solvents, and it is considered insoluble in water. The provided experimental protocol offers a reliable and practical method for researchers to determine its solubility in specific solvents relevant to their work. A thorough understanding of its solubility profile is essential for the effective application of this versatile compound in research, development, and industrial processes.

References

-

BNT Chemicals. (n.d.). Butyltin tris(2-Ethylhexanoate). Retrieved from [Link]

-

Gelest, Inc. (2015, August 19). n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet. Retrieved from [Link]

-

Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Retrieved from [Link]

-

Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Butyltin tris(2-ethylhexanoate)

Foreword

For researchers, scientists, and professionals in drug development and polymer chemistry, a profound understanding of the thermal characteristics of catalysts and stabilizers is paramount. Butyltin tris(2-ethylhexanoate), a prominent organotin compound, serves as a high-performance catalyst in numerous polymerization reactions.[1] Its efficacy is intrinsically linked to its thermal stability, which dictates its performance envelope and the integrity of the final product. This guide provides a comprehensive exploration of the thermal stability and decomposition pathways of Butyltin tris(2-ethylhexanoate), grounded in established analytical methodologies and field-proven insights.

Introduction to Butyltin tris(2-ethylhexanoate)

Butyltin tris(2-ethylhexanoate), with the chemical formula C28H54O6Sn, is a pale-yellow liquid characterized by its high solubility in organic solvents and insolubility in water.[1][2] It is a member of the organotin(IV) carboxylate family, which is widely recognized for its catalytic prowess.[3]

The primary application of Butyltin tris(2-ethylhexanoate) lies in its function as a catalyst for polycondensation, esterification, and transesterification reactions.[1] It is particularly effective in the production of saturated and unsaturated polyester resins, polyurethanes, and plasticizers.[1] A key advantage of this catalyst is its ability to remain in the final product without adversely affecting its properties, obviating the need for additional removal steps.[1]

Table 1: Physicochemical Properties of Butyltin tris(2-ethylhexanoate)

| Property | Value | Reference |

| CAS Number | 23850-94-4 | [2] |

| Molecular Formula | C28H54O6Sn | [2] |

| Molecular Weight | 605.43 g/mol | [2] |

| Appearance | Pale Yellow Liquid | [2] |

| Melting Point | -33°C | [2] |

| Boiling Point | >228°C | [2] |

| Flash Point | 113°C | [2] |

| Solubility | Insoluble in water, highly soluble in organic solvents | [2] |

| Relative Density | 1.1 g/mL | [2] |

The Imperative of Thermal Stability

The thermal stability of a catalyst like Butyltin tris(2-ethylhexanoate) is not merely a data point; it is a critical parameter that governs its application window and the quality of the resulting polymer. The catalytic activity of this compound is notable at temperatures between 80 and 150°C.[1] Understanding its behavior at and above these temperatures is crucial for process optimization and ensuring product integrity. Thermal degradation can lead to loss of catalytic activity, discoloration of the polymer, and the generation of undesirable byproducts.

Investigating Thermal Stability: Core Analytical Techniques

The cornerstone of assessing the thermal stability of any material is thermal analysis. For Butyltin tris(2-ethylhexanoate), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is indispensable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the final residue.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.

Evolved Gas Analysis (EGA)

To gain a deeper understanding of the decomposition mechanism, TGA is often coupled with techniques that analyze the gaseous byproducts.[1] TGA-Mass Spectrometry (TGA-MS) and TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) identify the evolved chemical species, providing direct evidence for the proposed decomposition pathways.[1]

Hypothetical Thermal Decomposition Profile of Butyltin tris(2-ethylhexanoate)

While specific, publicly available TGA/DSC data for Butyltin tris(2-ethylhexanoate) is scarce, a plausible decomposition pathway can be postulated based on the known chemistry of organotin carboxylates and related compounds.

Proposed Decomposition Mechanism

The thermal decomposition of Butyltin tris(2-ethylhexanoate) is anticipated to be a multi-step process. The initial and weakest point in the molecule is likely the tin-carbon bond.

Step 1: Cleavage of the Tin-Carbon Bond

The primary decomposition event is expected to be the homolytic cleavage of the Sn-C (butyl) bond. This is supported by studies on the pyrolysis of monobutyltin trichloride, where the Sn-C bond scission is the initiating step.[2] This would result in the formation of a butyl radical and a tin-centered radical.

Step 2: Decomposition of the Carboxylate Ligands

Following the initial Sn-C bond cleavage, the three 2-ethylhexanoate ligands will decompose. This can proceed through various radical mechanisms, leading to the formation of carbon dioxide, alkenes (from the ethyl and hexyl chains), and other smaller hydrocarbon fragments.

Step 3: Formation of Final Residue

The final, non-volatile residue is expected to be tin(IV) oxide (SnO2), a common end-product for the thermal decomposition of organotin compounds in an oxidizing atmosphere. In an inert atmosphere, a mixture of tin oxides and metallic tin could be formed.

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and reproducible data, the following detailed protocols for TGA and DSC analysis are provided.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of Butyltin tris(2-ethylhexanoate).

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

Butyltin tris(2-ethylhexanoate) sample

-

High-purity nitrogen (or air/oxygen for oxidative studies)

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Ensure the sample is representative. As Butyltin tris(2-ethylhexanoate) is a liquid, gently agitate the stock bottle before sampling.

-

Crucible Tare: Place an empty crucible in the TGA and tare the balance.

-

Sample Loading: Using a micropipette, accurately dispense 5-10 mg of the liquid sample into the crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Set the purge gas flow rate (e.g., 20-50 mL/min).

-

Define the temperature program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature (TGA curve).

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures of each decomposition step.

-

Quantify the percentage mass loss at each stage and the final residue percentage.

-

Diagram 1: TGA Experimental Workflow

Caption: Workflow for TGA analysis of Butyltin tris(2-ethylhexanoate).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

Butyltin tris(2-ethylhexanoate) sample

-

Aluminum crucibles and lids

-

High-purity nitrogen

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the liquid sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Set the purge gas flow rate (e.g., 20-50 mL/min).

-

Define the temperature program:

-

Equilibrate at -50°C.

-

Ramp the temperature from -50°C to 400°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Initiate the experiment and record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic and exothermic peaks corresponding to melting and decomposition.

-

Determine the onset temperature and peak temperature for each transition.

-

Calculate the enthalpy change (ΔH) for each event.

-

Interpreting the Thermal Data: A Guide for the Scientist

The TGA and DSC curves provide a wealth of information that, when correctly interpreted, reveals the thermal behavior of Butyltin tris(2-ethylhexanoate).

Reading the TGA Curve

-

Initial Plateau: The initial flat region of the TGA curve represents the stable state of the sample before any significant mass loss.

-

Decomposition Steps: Sharp drops in the curve indicate mass loss due to decomposition. The number of distinct steps corresponds to the number of major decomposition events.

-

DTG Curve: The peaks on the first derivative (DTG) curve correspond to the points of maximum decomposition rate for each step. This is often more precise for identifying the temperature of a specific decomposition event.

-

Final Plateau: The final flat region at high temperatures indicates the mass of the non-volatile residue.

Reading the DSC Curve

-

Endothermic Peaks: A peak pointing downwards (endotherm) signifies a process that absorbs heat, such as melting.

-

Exothermic Peaks: A peak pointing upwards (exotherm) indicates a process that releases heat, which is typical for decomposition reactions.

Diagram 2: Hypothetical Decomposition Pathway

Caption: Proposed thermal decomposition pathway for Butyltin tris(2-ethylhexanoate).

Conclusion and Future Perspectives

For researchers and professionals, the key takeaway is the imperative of empirical analysis. The protocols detailed herein for TGA and DSC, ideally coupled with Evolved Gas Analysis, will empower laboratories to generate precise thermal stability data for Butyltin tris(2-ethylhexanoate) and other organometallic compounds. This data is not only fundamental to understanding the material's intrinsic properties but is also critical for optimizing industrial processes, ensuring product quality, and advancing the development of new materials.

References

- Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2621.

-

Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

-

University of Babylon. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Retrieved from [Link]

-

Lupine Publishers. (2018). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]

-

Gelest, Inc. (2015). n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN Safety Data Sheet. Retrieved from [Link]

-

Amazon S3. (n.d.). SNB2050 - n-BUTYLTRIS(2-ETHYLHEXANOATE)TIN. Retrieved from [Link]

-

BNT Chemicals. (n.d.). Butyltin tris (2-Ethylhexanoate). Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Thermogravimetric (TGA) curve of organotin(IV) complexes (1–4) and.... Retrieved from [Link]

-

Unilong. (n.d.). Butyltin tris(2-ethylhexanoate) CAS 23850-94-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic degradation processes of butyl- and phenyltins in soils. Retrieved from [Link]

-

PubChem. (n.d.). Butyltin tris-(2-ethylhexanoate). Retrieved from [Link]

-

PubMed. (2015). Study of the Degradation of Butyltin Compounds in Surface Water Samples Under Different Storage Conditions Using Multiple Isotope Tracers and GC-MS/MS. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Studies of Organotin(IV) Carboxylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal degradation of polymers. Retrieved from [Link]

-

Sys Rev Pharm. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Retrieved from [Link]

-

MDPI. (2021). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) for Butyltin tris(2-ethylhexanoate)

An In-Depth Technical Guide to the Spectroscopic Characterization of Butyltin tris(2-ethylhexanoate)

Introduction

Butyltin tris(2-ethylhexanoate), with the CAS Number 23850-94-4, is an organotin compound that serves a critical role as a catalyst in various industrial processes, including polycondensation, esterification, and transesterification reactions.[1] Its efficacy as a catalyst, particularly in the production of polyester resins and polyurethanes, necessitates a thorough understanding of its molecular structure and purity.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this compound.

This technical guide provides a detailed exploration of the expected spectroscopic data for Butyltin tris(2-ethylhexanoate). As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the underlying principles and rationale for the interpretation of the spectroscopic features. This guide is intended for researchers, scientists, and quality control professionals who require a deep understanding of the structural analysis of this organometallic compound.

Molecular Structure and Spectroscopic Overview

Butyltin tris(2-ethylhexanoate) consists of a central tin(IV) atom bonded to one butyl group and three 2-ethylhexanoate ligands through oxygen atoms. The coordination of the carboxylate groups to the tin center is a key determinant of its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule and for probing the environment around the tin atom. For Butyltin tris(2-ethylhexanoate), ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of Butyltin tris(2-ethylhexanoate) is outlined below. The choice of solvent is critical; a non-coordinating solvent such as deuterochloroform (CDCl₃) is recommended to observe the intrinsic structure of the compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Butyltin tris(2-ethylhexanoate) is expected to show distinct signals for the butyl group attached to the tin atom and for the three equivalent 2-ethylhexanoate ligands. The proximity to the electropositive tin atom and the electronegative oxygen atoms influences the chemical shifts.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Butyl Group | |||

| Sn-CH₂ -(CH₂)₂-CH₃ | ~1.5 - 1.7 | Triplet | 2H |

| Sn-CH₂-CH₂ -CH₂-CH₃ | ~1.2 - 1.4 | Multiplet | 2H |

| Sn-(CH₂)₂-CH₂ -CH₃ | ~1.1 - 1.3 | Multiplet | 2H |

| Sn-(CH₂)₃-CH₃ | ~0.8 - 1.0 | Triplet | 3H |

| 2-Ethylhexanoate Ligand (x3) | |||

| OCO-CH (CH₂CH₃)- | ~2.2 - 2.4 | Multiplet | 1H |

| -CH(CH₂ CH₃)- | ~1.4 - 1.6 | Multiplet | 2H |

| -CH(CH₂CH₂ CH₂CH₂CH₃) | ~1.2 - 1.4 | Multiplet | 6H |

| -CH(CH₂CH₃)CH₃ | ~0.8 - 1.0 | Triplet | 3H |

| -(CH₂)₄-CH₃ | ~0.8 - 1.0 | Triplet | 3H |

Rationale for Assignments:

-

The protons of the butyl group directly attached to the tin atom are deshielded compared to a typical alkane, resulting in a downfield shift.

-

The methine proton (CH) alpha to the carbonyl group in the 2-ethylhexanoate ligand is expected to be the most downfield signal for this ligand due to the electron-withdrawing effect of the carboxylate group.[2]

-

The terminal methyl groups of both the butyl and 2-ethylhexanoate chains are expected to be in the upfield region, typical for alkyl protons.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the equivalence of the three 2-ethylhexanoate ligands, a single set of signals is expected for this moiety.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Butyl Group | |

| Sn-C H₂-(CH₂)₂-CH₃ | ~15 - 20 |

| Sn-CH₂-C H₂-CH₂-CH₃ | ~28 - 32 |

| Sn-(CH₂)₂-C H₂-CH₃ | ~26 - 30 |

| Sn-(CH₂)₃-C H₃ | ~13 - 15 |

| 2-Ethylhexanoate Ligand (x3) | |

| OC O- | ~175 - 185 |

| OCO-C H- | ~45 - 55 |

| -CH(C H₂CH₃)- | ~25 - 30 |

| -CH(CH₂C H₂CH₂CH₂CH₃) | ~30 - 35 |

| -CH(CH₂CH₂C H₂CH₂CH₃) | ~22 - 26 |

| -CH(CH₂CH₂CH₂C H₂CH₃) | ~28 - 32 |

| -CH(CH₂CH₃)C H₃ | ~10 - 14 |

| -(CH₂)₄-C H₃ | ~13 - 15 |

Rationale for Assignments:

-

The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield.[4]

-

The carbons of the butyl group attached to tin will show characteristic shifts, with the alpha-carbon being the most affected.

-

The remaining aliphatic carbons will appear in the typical upfield region of the spectrum.[5]

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a highly sensitive probe of the coordination environment of the tin atom. The chemical shift (δ) of ¹¹⁹Sn is indicative of the coordination number and the nature of the substituents.

Predicted Chemical Shift (δ, ppm): -50 to -200 ppm (relative to SnMe₄)

Rationale:

-

For mono-n-butyltin(IV) compounds, the ¹¹⁹Sn chemical shift is sensitive to the coordination number at the tin center.[6]

-

A four-coordinate tin atom in a tetrahedral environment typically exhibits a chemical shift in the range of +200 to -60 ppm.

-

Higher coordination numbers, which are likely for Butyltin tris(2-ethylhexanoate) due to the potential for the carboxylate ligands to act as bidentate or bridging ligands, lead to a significant upfield shift (more negative δ values).[6] The predicted range reflects a coordination number greater than four. The ¹J(¹¹⁹Sn, ¹³C) coupling constants can further elucidate the coordination geometry.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups and probing the bonding of the carboxylate ligands to the tin atom.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like Butyltin tris(2-ethylhexanoate).

Interpretation of IR Spectrum

The key diagnostic region in the IR spectrum is where the carboxylate and C-H stretching vibrations appear.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 2960 - 2850 | C-H stretching (aliphatic) | Confirms the presence of the butyl and 2-ethylhexanoate alkyl chains. |

| ~1580 - 1650 | νₐₛ(COO⁻) - Asymmetric stretching | The position of this band is indicative of the coordination mode. A higher frequency suggests a unidentate coordination.[7] |

| ~1410 - 1470 | νₛ(COO⁻) - Symmetric stretching | The separation between the asymmetric and symmetric bands (Δν) is a key diagnostic parameter.[8] |

| ~500 - 600 | ν(Sn-O) | Stretching vibration of the tin-oxygen bond. |

| ~400 - 500 | ν(Sn-C) | Stretching vibration of the tin-carbon bond. |

Expert Insight on Carboxylate Coordination: The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group provides valuable information about its coordination mode.[8]

-

Ionic: Δν is relatively small.

-

Bidentate (Chelating): Δν is smaller than in the ionic form.

-

Bridging: Δν is similar to the ionic form.

-

Unidentate: Δν is significantly larger.[7]

For Butyltin tris(2-ethylhexanoate), a unidentate or asymmetrically bidentate coordination is plausible, which would result in a relatively large Δν.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Predicted Fragmentation Pattern

The fragmentation of Butyltin tris(2-ethylhexanoate) is expected to be dominated by the cleavage of the tin-carbon and tin-oxygen bonds.

Key Predicted Fragments:

| m/z (for ¹²⁰Sn) | Proposed Fragment | Interpretation |

| 606 | [C₂₈H₅₄O₆Sn]⁺˙ | Molecular Ion (M⁺˙). May be of low abundance or absent in EI. |

| 549 | [Sn(C₈H₁₅O₂)₃]⁺ | Loss of the butyl radical from the molecular ion.[9] |

| 463 | [Sn(C₄H₉)(C₈H₁₅O₂)₂]⁺ | Loss of a 2-ethylhexanoate radical from the molecular ion.[10] |

| 405 | [Sn(C₈H₁₅O₂)₂]⁺ | Loss of the butyl radical from the m/z 463 fragment. |

| 320 | [Sn(C₄H₉)(C₈H₁₅O₂)]⁺ | Loss of a 2-ethylhexanoate radical from the m/z 549 fragment. |

| 177 | [Sn(C₄H₉)]⁺ | Butyltin cation. |

| 143 | [C₈H₁₅O₂]⁺ | 2-ethylhexanoyl cation. |

Note: The mass spectrum will exhibit a characteristic isotopic pattern for tin-containing fragments due to the multiple stable isotopes of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn).

Conclusion

The comprehensive spectroscopic analysis of Butyltin tris(2-ethylhexanoate) using NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹¹⁹Sn NMR offers direct insight into the coordination environment of the central tin atom. IR spectroscopy is crucial for verifying the presence of functional groups and determining the coordination mode of the carboxylate ligands. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are essential for structural confirmation. The integration of these techniques, guided by the principles outlined in this guide, allows for the unambiguous identification and quality assessment of Butyltin tris(2-ethylhexanoate), ensuring its suitability for high-performance applications.

References

- Pejchal, V., Holeček, J., Nádvorník, M., & Lyčka, A. (1995). ¹³C and ¹¹⁹Sn NMR Spectra of Some Mono-n-butyltin(IV) Compounds.

-

PubChem. Butyltin tris-(2-ethylhexanoate). [Link]

- Banoub, J. H., et al. (2004). Electrospray tandem mass spectrometric measurements of organotin compounds. Journal of the American Society for Mass Spectrometry, 15(8), 1148-1161.

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

IMSERC. NMR Periodic Table: Tin NMR. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

-

BNT Chemicals. Butyltin tris (2-Ethylhexanoate). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Sutton, B., et al. (2016). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber. RSC Advances, 6(10), 8345-8353.

- Wade, L. G. Organic Chemistry. Pearson.

-

OpenStax. Organic Chemistry. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Calgary. ¹³C NMR Spectroscopy. [Link]

Sources

- 1. BNT Chemicals | Butyltin tris (2-Ethylhexanoate) [bnt-chemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. scribd.com [scribd.com]

- 7. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Metallic Bond: An In-Depth Technical Guide to the Early Research and Discovery of Organotin Compounds

Abstract

This technical guide provides a comprehensive exploration of the nascent stages of organotin chemistry, a field that has evolved from mid-19th-century curiosities to a cornerstone of modern organometallic applications. We will delve into the pioneering syntheses, the rudimentary yet effective characterization techniques of the era, and the foundational experimental protocols that established the bedrock of this critical area of research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the historical and chemical context from which the diverse applications of organotin compounds have emerged. We will not only present the historical discoveries but also analyze the experimental logic and causality that drove the field forward, offering a unique perspective on the birth of a significant branch of chemistry.

The Dawn of Organotin Chemistry: The Pioneering Syntheses of Frankland and Löwig

The mid-19th century witnessed the birth of organometallic chemistry, and at its forefront were the initial explorations into compounds containing a direct carbon-tin bond. Two figures, working independently and with different approaches, laid the foundational pillars of organotin chemistry: Edward Frankland in England and Carl Löwig in Germany.

Edward Frankland and the First Organotin Compound (1849)

Sir Edward Frankland, a prominent English chemist, is widely credited with the first synthesis of an organotin compound.[1][2][3] In 1849, while investigating the reaction of ethyl iodide with various metals, he observed that metallic tin reacted to form a new crystalline substance.[4] This compound was later identified as diethyltin diiodide, ((C₂H₅)₂SnI₂), marking the genesis of organotin chemistry.[1][3][5]

Based on historical accounts, Frankland's pioneering experiment can be reconstructed as follows. The causality behind this experimental choice was likely rooted in the desire to understand the reactivity of alkyl halides with metals, a burgeoning area of chemical inquiry at the time.

-

Reactants:

-

Ethyl iodide (C₂H₅I)

-

Metallic tin (Sn), likely in the form of foil or granules.

-

-

Apparatus:

-

A sealed glass tube, a common piece of equipment for high-temperature reactions in the 19th century to prevent the escape of volatile substances.

-

-

Procedure:

-

Ethyl iodide and metallic tin were sealed within a glass tube.

-

The tube was heated to a temperature between 150 °C and 200 °C.

-

Upon cooling, a yellowish oily liquid that solidified into a crystalline mass was observed. This crystalline solid was the crude diethyltin diiodide.

-

-

Causality and Insights: Frankland's direct synthesis demonstrated that a carbon-tin bond could be formed through the direct reaction of an alkyl halide with the metal. This was a significant conceptual leap, establishing a new class of compounds that bridged the gap between organic and inorganic chemistry.

Carl Löwig's Independent Discovery (1852)

Shortly after Frankland's discovery, in 1852, the German chemist Carl Löwig reported the synthesis of alkyltin compounds using a different method.[1][6] Löwig's approach involved the reaction of an alkyl halide with a tin-sodium alloy.[1][6] This work, published in 1852, is often considered the formal beginning of organotin chemistry due to its systematic investigation.[1][6]

Löwig's choice of a tin-sodium alloy was likely driven by the understanding that sodium, being a more reactive metal, could facilitate the reaction with the alkyl halide.

-

Reactants:

-

Alkyl halide (e.g., ethyl iodide)

-

Tin-sodium alloy (Sn/Na)

-

-

Procedure:

-

An alloy of tin and sodium was prepared.

-

The alloy was then reacted with an alkyl halide.

-

This reaction yielded a mixture of alkyltin compounds.

-

-

Causality and Insights: Löwig's method, while yielding a mixture of products, provided an alternative and accessible route to organotin compounds. The use of a reactive alloy highlighted the importance of the metallic reagent's nature in these syntheses.

Early Characterization: Identifying the "Organic Bodies of Tin"

The synthesis of these novel compounds presented a significant challenge for chemists of the mid-19th century: how to prove the existence of a direct carbon-tin bond and determine the elemental composition of these "organic bodies of Sn". The analytical techniques of the era were rudimentary by modern standards, but they were sufficient to lay the groundwork for the characterization of these new substances.

Elemental Analysis: The Cornerstone of 19th-Century Chemistry

The primary method for characterizing new organic and organometallic compounds in the 19th century was elemental analysis. The goal was to determine the empirical formula of a compound by precisely measuring the mass of its constituent elements.

-

Liebig's Combustion Analysis: Developed by Justus von Liebig in the 1830s, this method was instrumental in the advancement of organic chemistry.[7][8][9]

-

Principle: A known mass of the organotin compound was combusted in a stream of oxygen. The carbon in the compound was converted to carbon dioxide (CO₂) and the hydrogen to water (H₂O).

-

Procedure: The CO₂ and H₂O were absorbed in separate, pre-weighed tubes containing potassium hydroxide and calcium chloride, respectively. The increase in the mass of these tubes allowed for the calculation of the mass of carbon and hydrogen in the original sample.

-

Tin Determination: The tin would remain as tin oxide (SnO₂) after combustion, which could be weighed to determine the tin content.

-

-

Dumas Method for Nitrogen Analysis: Developed by Jean-Baptiste Dumas in 1826, this method was used if the organic part of the organotin compound contained nitrogen.[10][11][12][13][14]

-

Principle: The compound was combusted with copper oxide to convert any nitrogen into nitrogen gas (N₂).

-

Procedure: The volume of the evolved N₂ gas was measured, from which the mass of nitrogen in the original sample could be calculated.

-

These meticulous and often laborious analytical methods provided the first quantitative evidence for the composition of organotin compounds, confirming the presence of carbon, hydrogen, and tin in definite proportions.

The Expansion of Synthetic Methodology: The Grignard and Wurtz Reactions

The turn of the 20th century brought with it a revolution in synthetic chemistry that had a profound impact on the field of organotin chemistry: the discovery of Grignard reagents. This, coupled with the adaptation of the Wurtz reaction, provided chemists with more versatile and efficient tools to create a wider array of organotin compounds.

The Grignard Reaction: A Paradigm Shift in Organometallic Synthesis

The discovery of organomagnesium halides (Grignard reagents) by Victor Grignard in 1900 provided a powerful new method for forming carbon-carbon and carbon-metal bonds.[15] Its application to organotin synthesis was a significant step forward.

A pivotal early example of the use of Grignard reagents in organotin chemistry was the work of Pope and Peachey in 1903.

-

Reactants:

-

Grignard reagent (R-MgX), prepared from an organic halide and magnesium metal in an ethereal solvent.

-

Tin tetrachloride (SnCl₄)

-

-

Procedure:

-

The Grignard reagent was prepared in anhydrous diethyl ether.

-

A solution of tin tetrachloride in a suitable solvent was then slowly added to the Grignard reagent.

-

The reaction mixture was typically refluxed to ensure complete reaction.

-

After hydrolysis of the reaction mixture, the tetraorganotin compound (R₄Sn) was isolated and purified.

-

-

General Reaction: 4 R-MgX + SnCl₄ → R₄Sn + 4 MgXCl[2]

-

Causality and Insights: The Grignard reaction offered superior control and higher yields compared to the earlier methods. The pre-formed organomagnesium reagent acted as a potent nucleophile, readily displacing the halide ions from the tin center. This method's versatility allowed for the synthesis of a wide variety of tetraalkyl- and tetraaryltin compounds.

The Wurtz Reaction: An Early Route to Tetraorganotins

Adapted from the original Wurtz coupling reaction, this method provided another pathway to symmetrical tetraorganotin compounds.

-

Reactants:

-

An alkyl halide (R-X)

-

Sodium metal (Na)

-

Tin tetrachloride (SnCl₄)

-

-

Procedure:

-

The reactants were combined in a suitable solvent.

-

The highly reactive sodium metal would facilitate the coupling of the alkyl groups with the tin halide.

-

-

General Reaction: 4 R-X + SnCl₄ + 8 Na → R₄Sn + 4 NaCl + 4 NaX

-

Causality and Insights: While effective for the synthesis of simple, symmetrical tetraorganotins, the Wurtz reaction was often plagued by side reactions and was less versatile than the Grignard method.

Key Figures and Foundational Reactions of the Early 20th Century

The early 20th century saw the emergence of several key researchers who systematically expanded the field of organotin chemistry, developing new reactions and understanding the fundamental properties of these compounds.

The Prolific Contributions of Krause, Kraus, and Kocheshkov

The names of Erich Krause in Germany, Charles A. Kraus in the United States, and K. A. Kocheshkov in Russia are synonymous with the significant advancements in organotin chemistry during this period.[1][6] Their collective work laid the groundwork for much of our modern understanding of the synthesis and reactivity of these compounds.

The Kocheshkov Redistribution Reaction: A Gateway to Functionalized Organotins

One of the most significant contributions from this era was the development of the redistribution reaction, often named after K. A. Kocheshkov. This reaction provided a crucial method for the synthesis of organotin halides with a varying number of organic substituents.

-

Principle: A tetraorganotin compound (R₄Sn) is reacted with a tin tetrahalide (SnX₄) in a controlled manner to exchange organic groups and halogen atoms.

-

Experimental Protocol (General):

-

A tetraorganotin compound and a tin tetrahalide are mixed in a specific stoichiometric ratio.

-

The mixture is heated, often to high temperatures, to facilitate the redistribution of substituents.

-

The product mixture, containing various organotin halides (R₃SnX, R₂SnX₂, RSnX₃), is then separated and purified, often by distillation.

-

-

General Reactions:

-

Causality and Insights: The Kocheshkov redistribution reaction was a game-changer. It allowed for the targeted synthesis of organotin halides, which are invaluable precursors for a vast array of other organotin derivatives, including oxides, hydroxides, and hydrides. The ability to control the degree of alkylation or arylation by simply adjusting the stoichiometry of the reactants was a powerful synthetic tool.

Early Applications: From Laboratory Curiosities to Industrial Mainstays

While the initial discoveries of organotin compounds were driven by fundamental scientific curiosity, it wasn't long before their unique properties led to practical applications.

The Stabilization of Poly(vinyl chloride) (PVC)

One of the earliest and most significant industrial applications of organotin compounds was as heat stabilizers for PVC.[6] PVC is a versatile and widely used polymer, but it is thermally unstable and degrades upon heating, releasing hydrochloric acid (HCl). This degradation leads to discoloration and a loss of mechanical properties.

-

Mechanism of Stabilization: Organotin compounds, particularly dialkyltin carboxylates and mercaptides, function as stabilizers by:

-

Scavenging HCl: They react with the HCl produced during PVC degradation, preventing it from catalyzing further degradation.

-

Replacing Labile Chlorine Atoms: They can substitute the labile chlorine atoms on the PVC polymer chain with more stable groups, thus inhibiting the initiation of the degradation process.

-

-

Timeline of Development:

The discovery of this application marked a turning point for organotin chemistry, transforming it from a purely academic pursuit into a field with significant industrial and economic importance.

Conclusion

The journey from Frankland's sealed tube to the industrial production of organotin-stabilized PVC is a testament to the power of fundamental scientific inquiry. The early pioneers of organotin chemistry, working with rudimentary tools and techniques, not only discovered a new class of compounds but also laid the conceptual and experimental groundwork for generations of chemists to come. Their meticulous work in synthesis and characterization, coupled with the development of new synthetic methodologies, transformed organotin compounds from laboratory curiosities into indispensable materials with a vast range of applications. Understanding this early history provides a crucial context for contemporary research and development in the ever-evolving field of organometallic chemistry.

Visualization of Key Concepts

Diagram 1: The Genesis of Organotin Synthesis

Caption: Pioneering synthetic routes to organotin compounds.

Diagram 2: Evolution of Synthetic Methods

Caption: Key synthetic methodologies in early organotin chemistry.

Summary of Early Synthetic Methods

| Method | Key Proponents | Year | Reactants | Products | Key Advantages/Disadvantages |

| Direct Synthesis | Edward Frankland | 1849 | Alkyl Halide + Metallic Tin | Dialkyltin Dihalide | Advantage: Conceptually simple. Disadvantage: Harsh conditions, limited scope. |

| Alloy Method | Carl Löwig | 1852 | Alkyl Halide + Tin-Sodium Alloy | Mixture of Alkyltins | Advantage: Alternative to direct heating. Disadvantage: Poor selectivity. |

| Wurtz Reaction | (Adapted) | Late 19th Century | Alkyl Halide + Sodium + Tin Halide | Tetraorganotin | Advantage: Route to symmetrical tetraorganotins. Disadvantage: Side reactions, less versatile. |

| Grignard Reaction | Pope and Peachey | 1903 | Grignard Reagent + Tin Halide | Tetraorganotin | Advantage: High yield, versatile, good control. Disadvantage: Requires anhydrous conditions. |

| Redistribution Reaction | K. A. Kocheshkov | Early 20th Century | Tetraorganotin + Tin Halide | Organotin Halides | Advantage: Controlled synthesis of functionalized organotins. Disadvantage: High temperatures often required. |

References

- Dumas, J. B. (1826). Annales de Chimie et de Physique, 33, 342. [URL: Not available]

-

Ghazi, D., Rasheed, Z., & Yousif, E. (2018). A Review of Organotin Compounds: Chemistry and Applications. Archives of Organic and Inorganic Chemical Sciences, 3(3).

-

Elementar. (2023, November 7). The pioneers of elemental analysis - the industrial roots.

-

OIV. (n.d.). Quantification of total nitrogen according to the Dumas method.

-

Yousif, E., Ghazi, D., & Rasheed, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications Volume 3. Lupine Publishers.

-

Naoom, G. G., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management, 3(1), 1-8.

-

Unacademy. (n.d.). Estimation of Nitrogen by Dumas Method.

-

YIMA. (n.d.). Determination of nitrogen, Kjeldahl, Dumas.

-

YouTube. (2020, April 7). What is Dumas Method | Chemistry | Extraclass.com.

-

Wikipedia. (n.d.). Organotin chemistry.

-

Al-Bayati, R. E. H., et al. (2025, August 10). History on organotin compounds, from snails to humans. ResearchGate.

-

University of Wisconsin-Madison. (n.d.). Liebig's Combustion Apparatus.

-

Elementar. (2023, October 10). The pioneers of elemental analysis - the beginnings.

-

BenchChem. (2025, November). Dawn of a New Metallic Era: A Literature Review of Early Organotin Chemistry.

-

Encyclopedia.com. (n.d.). Baron Justus von Liebig.

-

ResearchGate. (2025, August 6). Initial Organotin Chemistry.

- Leshchova, A. A., et al. (n.d.). Genesis and evolution in the chemistry of organogermanium, organotin and organolead compounds. [URL: Not available]

-

ResearchGate. (2025, August 6). Reverse Kocheshkov reaction – Redistribution reactions between RSn(OCH2CH2NMe2)2Cl (R = Alk, Ar) and PhSnCl3: Experimental and DFT study.

-

Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Cluster Chemistry of Organotin Compounds.

-

Davies, A. G. (2004). Organotin Chemistry (Second Edition). Wiley-VCH.

-

Wikipedia. (n.d.). Carl Jacob Löwig.

-

Wikipedia. (n.d.). Grignard reagent.

-

Biography. (n.d.). Justus von Liebig.

-

Scribd. (n.d.). Organotin Chemistry Experiments.

-

The Online Books Page. (n.d.). Berichte der Deutschen Chemischen Gesellschaft archives.

-

Scribd. (n.d.). Grignard Reagent Formation & Reaction.

-

Roy, A., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 564.

-

Agilent. (2014, May 29). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3.

-

CDC. (n.d.). ORGANOTIN COMPOUNDS.

-

Google Books. (n.d.). Berichte der Deutschen Chemischen Gesellschaft.

-

ResearchGate. (2025, August 6). A Review of Organotin Compounds: Chemistry and Applications.

-

Wiley Online Library. (2023). [(K,Rb)@([2.2.2]crypt)]2(K,Rb)4[Si9W(CO)4] ⋅ 13.4 NH3 – The First Tungsten Functionalized Silicon Zintl Cluster.

-

Wiley Online Library. (2023). Synthesis and Complexation Study of New Aminoalkynyl−amidinate Ligands.

-

Freie Universität Berlin. (n.d.). Publikationen • AG Müller.

-

Wiley Online Library. (2023, March 21). The coordination chemistry of 2,4,6-oxy functionalised 1,3,5- triphosphinines.

-

Wiley Online Library. (n.d.). A Homoleptic Diphosphatetrahedrane Nickel(0) Complex.

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. researchgate.net [researchgate.net]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. The industrial roots of elemental analysis - Elementar [elementar.com]

- 8. Liebiganal [chem125-oyc.webspace.yale.edu]

- 9. The pioneers of elemental analysis - Elementar [elementar.com]

- 10. Dumas method - Wikipedia [en.wikipedia.org]

- 11. oiv.int [oiv.int]

- 12. m.youtube.com [m.youtube.com]

- 13. Estimation of Nitrogen by Dumas Method [unacademy.com]

- 14. instrumentstrade.com [instrumentstrade.com]

- 15. Grignard reagent - Wikipedia [en.wikipedia.org]

Monobutyltin Compounds: A Toxicological Deep Dive for the Modern Researcher

Abstract

Monobutyltin (MBT) compounds, while less toxic than their di- and tri-substituted counterparts, present a unique toxicological profile of significant interest to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the current understanding of MBT toxicology. We will move beyond a simple recitation of facts to explore the causality behind its toxicokinetics, delve into the molecular mechanisms of its action, and present a clear, data-driven picture of its effects on key organ systems. This guide is designed to be a practical and authoritative resource, grounding its claims in robust scientific evidence and providing detailed methodologies to empower further research in this critical area.

Introduction to Monobutyltin (MBT) Compounds

Monobutyltin compounds are organotin compounds characterized by a single butyl group covalently bonded to a tin atom. They primarily exist as salts, such as monobutyltin trichloride (MBTC), or oxides like monobutyltin oxide (MBTO).

1.1. Industrial Applications and Sources of Exposure

MBT compounds serve as crucial intermediates in the synthesis of other organotin compounds, particularly dibutyltin and tributyltin derivatives, which have widespread applications.[1][2] They are also used as catalysts in the production of polyurethane foams and polyester resins, and as heat and light stabilizers for polyvinyl chloride (PVC).[3][4] Human and environmental exposure can occur through industrial effluents and the degradation of tributyltin and dibutyltin compounds, which are more widely used as biocides and in marine anti-fouling paints.[5][6] Although tetra-substituted organotins are relatively non-toxic, they can decompose or metabolize into the more toxic tri-substituted compounds.[5]

Toxicokinetics: The Journey of MBT in the Body

The biological impact of any xenobiotic is fundamentally dictated by its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data on MBT is more limited compared to other organotins, we can infer its likely behavior based on the broader class of organotin compounds.

Organotin compounds can be absorbed through oral, inhalation, and dermal routes, with organotin compounds being more readily absorbed than inorganic tin.[7] Once in the bloodstream, tin can bind to hemoglobin and distribute to various organs, with the highest accumulation typically seen in the kidney, liver, lung, and bone.[7] Metabolism of organotin compounds, including the likely dealkylation of higher butyltins to MBT, is catalyzed by cytochrome P-450 enzymes in the liver.[7] The resulting metabolites can be conjugated with glutathione and further processed into mercapturic acid derivatives for excretion, primarily through feces and urine.[7] A study on the metabolism of tributyltin in rats demonstrated that it is rapidly dealkylated in the liver, with a notable retention of monobutyltin and inorganic tin in the brain.[8]

Mechanisms of Toxicity: A Cellular and Molecular Perspective

The toxicity of organotin compounds is multifaceted, involving interactions with various cellular components and disruption of key signaling pathways. While MBT is generally considered less potent than DBT and TBT, it contributes to the overall toxic burden.[9][10] In vitro studies on neuroblastoma cells have shown that MBT induces lighter cytotoxic changes compared to DBT and TBT, which exert significant toxic effects at very low concentrations.[9][10]

The primary mechanisms of organotin toxicity include:

-

Mitochondrial Dysfunction: Organotins are known to be potent inhibitors of mitochondrial ATP synthase, disrupting cellular energy production.[11][12]

-

Disruption of Calcium Homeostasis: A key mechanism of toxicity for organotins is the elevation of intracellular calcium concentrations, which can activate cytotoxic pathways, leading to cytoskeletal disruption and impaired mitochondrial function.[11]

-

Induction of Oxidative Stress: Organotins can lead to the production of reactive oxygen species (ROS), causing cellular damage.[9]

-

Apoptosis: Organotins can induce programmed cell death, or apoptosis, in various cell types, including neuronal cells.[7][9]

Below is a diagram illustrating the proposed general mechanism of organotin-induced cytotoxicity.

Caption: General workflow for the analysis of organotin compounds.

Analysis of organotin compounds typically involves four main steps: extraction, derivatization (for gas chromatography), separation, and detection. [13]High-performance liquid chromatography (HPLC) offers the advantage of not requiring a derivatization step. [13]Common detection methods include atomic absorption spectroscopy (AAS), mass spectrometry (MS), and inductively coupled plasma mass spectrometry (ICP-MS). [13][14]

Conclusion and Future Perspectives